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molecular formula C8H15NO B079150 1-Propionylpiperidine CAS No. 14045-28-4

1-Propionylpiperidine

Cat. No. B079150
M. Wt: 141.21 g/mol
InChI Key: MTJVUMGKHCIMJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05523299

Procedure details

This compound was prepared by a method analogous to that of description 9 using piperidine in place of heptamethyleneimine and propionyl chloride in place of acetyl chloride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[C:7](Cl)(=[O:10])[CH2:8][CH3:9]>>[C:7]([N:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1)(=[O:10])[CH2:8][CH3:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(CC)(=O)N1CCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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